2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-fluorophenyl)ethanone
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Overview
Description
This compound is a fascinating fusion of organic and heterocyclic chemistry. Its systematic name might be a mouthful, but let’s break it down. The molecular formula is C17H11Cl2FN2O3S
- Structure : It consists of a central ethanone (ketone) group attached to a 4-fluorophenyl ring and a 1,3,4-oxadiazole ring. The oxadiazole ring contains a sulfur atom and a dichlorophenoxy-methyl group.
- Purpose : Researchers have explored its potential applications in various fields due to its intriguing structure.
Preparation Methods
Synthetic Routes::
- Oxadiazole Formation :
- The oxadiazole ring can be synthesized by cyclization of an appropriate hydrazide with a carboxylic acid derivative.
- Reaction conditions typically involve heating the reactants in a suitable solvent.
- Phenyl Ketone Addition :
- The 4-fluorophenyl ketone group is introduced via nucleophilic addition.
- Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) are used.
- Solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) facilitate the reaction.
- While industrial-scale production methods are proprietary, they likely involve efficient and scalable synthetic routes.
Chemical Reactions Analysis
- Oxidation : The ketone group can undergo oxidation to form a carboxylic acid.
- Reduction : Reduction of the oxadiazole ring might yield a corresponding hydrazide.
- Substitution : The phenyl ring can undergo halogenation or other substitution reactions.
- Common Reagents : Sodium hydride (NaH), potassium carbonate (K2CO3), and various halogens.
- Major Products : Oxidized forms, substituted derivatives, and hydrazide analogs.
Scientific Research Applications
- Medicine : Investigated for potential antimicrobial, anti-inflammatory, or antitumor properties.
- Chemistry : Used as a building block in organic synthesis.
- Industry : May find applications in materials science or agrochemicals.
Mechanism of Action
- Targets : It likely interacts with specific enzymes or receptors due to its unique structure.
- Pathways : Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Uniqueness : Its combination of oxadiazole, ketone, and phenyl moieties sets it apart.
- Similar Compounds : Other oxadiazoles, ketones, and phenyl-substituted compounds.
Properties
Molecular Formula |
C17H11Cl2FN2O3S |
---|---|
Molecular Weight |
413.2 g/mol |
IUPAC Name |
2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C17H11Cl2FN2O3S/c18-11-3-6-15(13(19)7-11)24-8-16-21-22-17(25-16)26-9-14(23)10-1-4-12(20)5-2-10/h1-7H,8-9H2 |
InChI Key |
XOYJDCSUICOTBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NN=C(O2)COC3=C(C=C(C=C3)Cl)Cl)F |
Origin of Product |
United States |
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